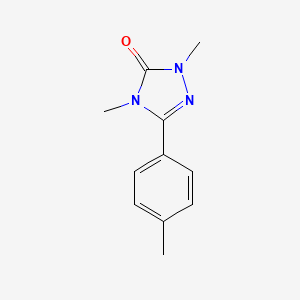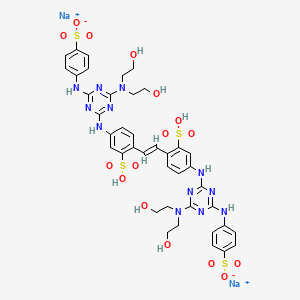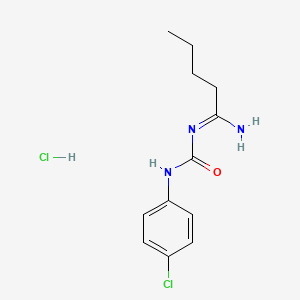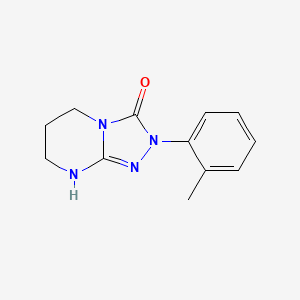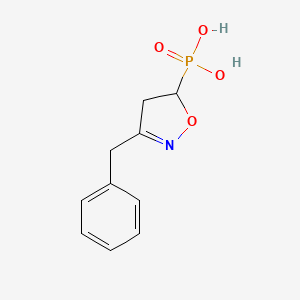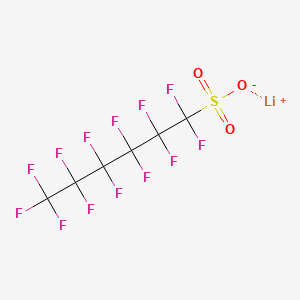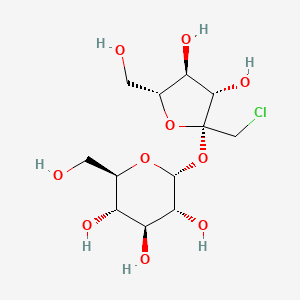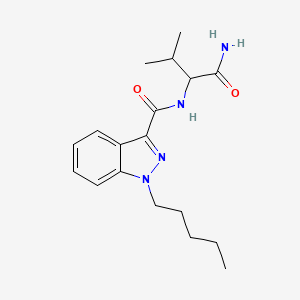
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AB-PINACA is a synthetic cannabinoid that was first identified as a component of synthetic cannabis products in Japan in 2012. It was originally developed by Pfizer in 2009 as an analgesic medication. The compound acts as a potent agonist for the CB1 receptor and CB2 receptor, making it significantly more potent than Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AB-PINACA is synthesized through a multi-step process involving the reaction of indazole with various reagents. The synthetic route typically involves the following steps:
Formation of Indazole Core: The indazole core is synthesized through cyclization reactions involving hydrazine and ketones.
Functionalization: The indazole core is then functionalized with a pentyl chain and a carboxamide group.
Final Assembly: The final step involves the coupling of the functionalized indazole with an appropriate amine to form the desired compound.
Industrial Production Methods
Industrial production of AB-PINACA involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
AB-PINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated and ketone derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the indazole core or the pentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, ketones, and various substituted indazole compounds .
Wissenschaftliche Forschungsanwendungen
AB-PINACA has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential analgesic properties and its effects on the central nervous system.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for pharmaceutical research
Wirkmechanismus
AB-PINACA exerts its effects by acting as a potent agonist for the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and appetite. The binding of AB-PINACA to these receptors activates intracellular signaling pathways, leading to its psychoactive and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
AB-PINACA is often compared with other synthetic cannabinoids such as:
5F-AB-PINACA: A fluorinated analog with similar potency but different metabolic pathways.
ADB-PINACA: Contains a tert-butyl group instead of an isopropyl group, resulting in different pharmacological properties.
AB-FUBINACA: Another synthetic cannabinoid with a fluorobenzyl group, making it structurally distinct but functionally similar .
These compounds share similar mechanisms of action but differ in their chemical structures and metabolic profiles, highlighting the uniqueness of AB-PINACA in terms of its specific receptor affinities and effects .
Eigenschaften
CAS-Nummer |
1445583-20-9 |
|---|---|
Molekularformel |
C18H26N4O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24) |
InChI-Schlüssel |
GIMHPAQOAAZSHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




